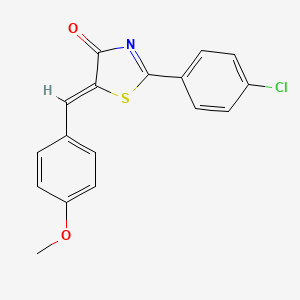

(Z)-2-(4-Chlorophenyl)-5-(4-methoxybenzylidene)-5H-thiazol-4-one

Descripción general

Descripción

CAY10649, formalmente conocido como (Z)-2-(4-clorofenil)-5-(4-metoxibencilideno)tiazol-4(5H)-ona, es un compuesto de tiazolinona. Es reconocido por su capacidad de inhibir directamente la formación de productos de la 5-lipoxigenasa. Esta enzima cataliza la biosíntesis de leucotrienos, que desempeñan un papel significativo en diversas respuestas inflamatorias, incluida la quimiotaxis de neutrófilos, la permeabilidad vascular y la contracción del músculo liso .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de CAY10649 implica la reacción de 4-clorobenzaldehído con 4-metoxibencilideno tiazolinona en condiciones específicas. La reacción generalmente requiere un solvente como la dimetilformamida (DMF) y un catalizador para facilitar la formación del producto deseado .

Métodos de producción industrial

Si bien los métodos detallados de producción industrial no están fácilmente disponibles, la síntesis de CAY10649 a mayor escala probablemente implicaría la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Esto podría incluir el uso de reactores de alta eficiencia y técnicas de purificación como la recristalización o la cromatografía .

Análisis De Reacciones Químicas

Tipos de reacciones

CAY10649 principalmente sufre reacciones de inhibición, específicamente dirigidas a la enzima 5-lipoxigenasa. No suele participar en reacciones de oxidación, reducción o sustitución en condiciones estándar .

Reactivos y condiciones comunes

La inhibición de la 5-lipoxigenasa por CAY10649 se ve facilitada por la presencia de calcio y ácido araquidónico. Estos reactivos son esenciales para la activación de la enzima, permitiendo que CAY10649 inhiba eficazmente su actividad .

Principales productos formados

El producto principal formado a partir de la reacción de CAY10649 con la 5-lipoxigenasa es la inhibición de la biosíntesis de leucotrienos. Esto da como resultado una disminución de las respuestas inflamatorias mediadas por leucotrienos .

Aplicaciones Científicas De Investigación

CAY10649 tiene una amplia gama de aplicaciones en la investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. Su principal uso es como una herramienta de investigación para estudiar el papel de la 5-lipoxigenasa en varios procesos biológicos. Esto incluye investigar la participación de la enzima en enfermedades inflamatorias, cáncer y otras afecciones donde los leucotrienos juegan un papel crítico .

En medicina, CAY10649 se utiliza para explorar posibles enfoques terapéuticos para enfermedades caracterizadas por una inflamación excesiva. Al inhibir la 5-lipoxigenasa, los investigadores pueden evaluar la eficacia del compuesto para reducir los síntomas y la progresión de estas enfermedades .

Mecanismo De Acción

CAY10649 ejerce sus efectos inhibiendo directamente la actividad de la 5-lipoxigenasa. Esta enzima es responsable de la conversión de ácido araquidónico a leucotrienos, que son potentes mediadores de la inflamación. Al unirse a la enzima, CAY10649 evita la formación de leucotrienos, lo que reduce la inflamación .

Comparación Con Compuestos Similares

CAY10649 es único en su alta potencia como inhibidor directo de la 5-lipoxigenasa. Compuestos similares incluyen zileutón, baicaleína y ácido nordihidroguaiaretico, que también inhiben la actividad de la lipoxigenasa pero difieren en su especificidad y potencia .

Zileutón: Un inhibidor selectivo de la 5-lipoxigenasa con una estructura química diferente.

Baicaleína: Un inhibidor de la 12-lipoxigenasa que también exhibe cierta actividad contra la 5-lipoxigenasa.

Ácido nordihidroguaiaretico: Un inhibidor no selectivo de la lipoxigenasa con una actividad más amplia contra varias isoformas de la lipoxigenasa.

CAY10649 destaca por su inhibición específica y potente de la 5-lipoxigenasa, lo que lo convierte en una herramienta valiosa para estudiar el papel de la enzima en la inflamación y las enfermedades relacionadas .

Actividad Biológica

(Z)-2-(4-Chlorophenyl)-5-(4-methoxybenzylidene)-5H-thiazol-4-one is a compound belonging to the thiazolidin-4-one class, which has garnered attention for its diverse biological activities. This article compiles findings from various studies to provide a comprehensive overview of the biological activity of this compound, focusing on its anticancer, antimicrobial, and other therapeutic potentials.

Overview of Thiazolidin-4-one Derivatives

Thiazolidin-4-ones are characterized by a heterocyclic structure that allows for various modifications, leading to compounds with significant pharmacological properties. The presence of substituents such as chlorophenyl and methoxy groups in this compound enhances its biological activity, making it a candidate for further research in medicinal chemistry.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidin-4-one derivatives. For instance, the compound demonstrated selective cytotoxic effects against melanoma cell lines, particularly VMM917 cells. In a study comparing its effects against normal cells, it exhibited a 4.9-fold increase in cytotoxicity, indicating its potential as an alternative chemotherapeutic agent in melanoma therapy .

The mechanism through which this compound exerts its anticancer effects includes:

- Cell Cycle Arrest : The compound induces cell cycle arrest at the S phase, which is crucial for preventing cancer cell proliferation.

- Inhibition of Tyrosinase : It has been shown to decrease melanin production in melanoma cells, suggesting a dual role in both cytotoxicity and modulation of pigmentation pathways .

Comparative Antimicrobial Efficacy

A review of antimicrobial activities among thiazolidin-4-one derivatives indicates that modifications significantly impact efficacy. For example:

- Compounds with halogen substitutions often exhibit enhanced activity against bacterial strains.

- The presence of methoxy groups has been associated with increased antimicrobial potency due to improved lipophilicity and membrane penetration .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of thiazolidin-4-one derivatives. The following table summarizes key findings regarding how different substituents affect biological activity:

| Substituent | Effect on Activity |

|---|---|

| 4-Chlorophenyl | Increases cytotoxicity in cancer cell lines |

| 4-Methoxy | Enhances antimicrobial properties |

| Other Halogens | Generally improve overall bioactivity |

Propiedades

IUPAC Name |

(5Z)-2-(4-chlorophenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO2S/c1-21-14-8-2-11(3-9-14)10-15-16(20)19-17(22-15)12-4-6-13(18)7-5-12/h2-10H,1H3/b15-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYPSEBXZQCBFIP-GDNBJRDFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C2C(=O)N=C(S2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C\2/C(=O)N=C(S2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10677146 | |

| Record name | (5Z)-2-(4-Chlorophenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1272519-89-7 | |

| Record name | (5Z)-2-(4-Chlorophenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.